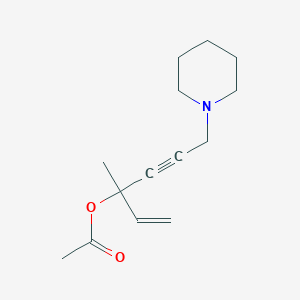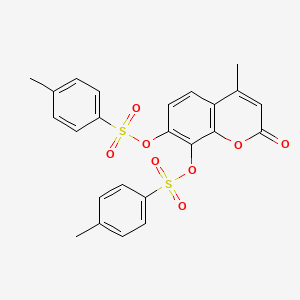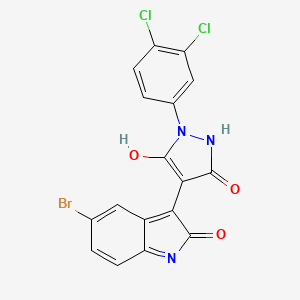![molecular formula C18H16N6O10 B11100798 3,4-Dimethoxy-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11100798.png)
3,4-Dimethoxy-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with a unique structure. It combines aromatic rings, methoxy groups, and a hydrazinecarbonyl moiety. Let’s break down its features:
Aromatic Rings: The compound contains a benzene ring, which imparts stability and aromatic character.
Methoxy Groups: Two methoxy (CH₃O) substituents are attached to the benzene ring at positions 3 and 4.
Hydrazinecarbonyl Moiety: The central feature is the hydrazinecarbonyl group, which includes a hydrazine (N₂H₄) unit and a carbonyl (C=O) group.
Preparation Methods
Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. Research efforts may be ongoing to optimize its synthesis.
Chemical Reactions Analysis
Reactivity: 3,4-Dimethoxy-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide likely undergoes various chemical reactions due to its functional groups. These reactions may include:
Oxidation: The methoxy groups could be oxidized under suitable conditions.
Reduction: The carbonyl group may undergo reduction.
Substitution: The aromatic ring could participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. standard reagents for oxidation (e.g., KMnO₄), reduction (e.g., LiAlH₄), and substitution (e.g., halogens) are commonly used.
Major Products: The major products formed during these reactions would vary based on the specific reaction type. For example, oxidation could yield hydroxylated derivatives, while reduction might lead to amine derivatives.
Scientific Research Applications
Chemistry: As a synthetic intermediate or building block.
Biology: It could serve as a probe for studying biological processes.
Medicine: Research into its pharmacological properties may reveal therapeutic potential.
Industry: If scalable production methods are developed, it could find use in specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While specific similar compounds are not mentioned, this compound’s unique combination of features sets it apart. Researchers may compare it with related hydrazine-containing molecules to explore its distinct properties.
Properties
Molecular Formula |
C18H16N6O10 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(2,4,6-trinitrophenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C18H16N6O10/c1-33-15-4-3-10(5-16(15)34-2)18(26)19-9-17(25)21-20-8-12-13(23(29)30)6-11(22(27)28)7-14(12)24(31)32/h3-8H,9H2,1-2H3,(H,19,26)(H,21,25)/b20-8+ |
InChI Key |
MNEXCRNLQBJFGA-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,5Z)-3-benzyl-2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B11100721.png)
![1-(3,6-diiodo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B11100726.png)

![1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-ethoxypropan-2-ol](/img/structure/B11100735.png)

![4'-ethyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B11100754.png)

![S-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl) 3,4-dihydroxybenzenecarbothioate](/img/structure/B11100760.png)
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11100763.png)
![2,2'-{(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol)](/img/structure/B11100765.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(cyclopropyl)methanone](/img/structure/B11100770.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol](/img/structure/B11100778.png)
![Ethyl 4-{[(4-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11100783.png)
